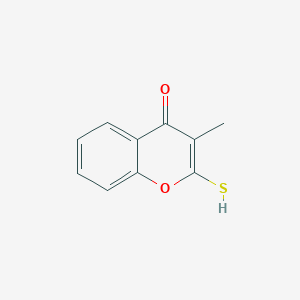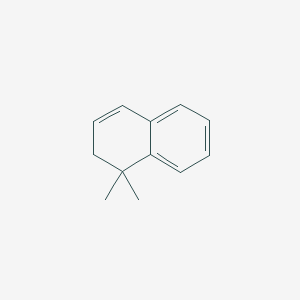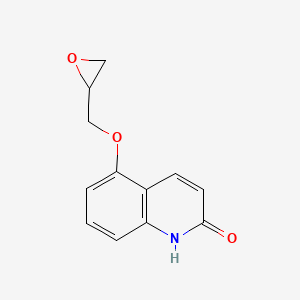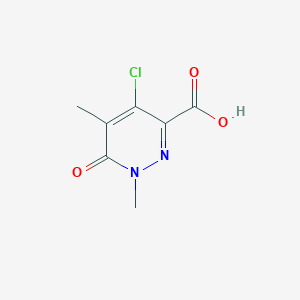
Benzyl (4-oxotetrahydrofuran-3-yl)carbamate
Vue d'ensemble
Description
Benzyl (4-oxotetrahydrofuran-3-yl)carbamate is an organic compound with the molecular formula C12H13NO4 It is a derivative of tetrahydrofuran, a heterocyclic compound, and is characterized by the presence of a benzyl group and a carbamate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (4-oxotetrahydrofuran-3-yl)carbamate typically involves the reaction of tetrahydrofuran derivatives with benzyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and automated reactors can enhance the scalability of the synthesis, making it feasible for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl (4-oxotetrahydrofuran-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield tetrahydrofuran derivatives with altered functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the tetrahydrofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alkoxides can be employed under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Benzyl (4-oxotetrahydrofuran-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is utilized in the production of polymers and other materials with specialized properties.
Mécanisme D'action
The mechanism of action of Benzyl (4-oxotetrahydrofuran-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, inhibiting enzyme activity or modulating receptor function. The benzyl group may enhance the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
- Benzyl 5-oxotetrahydrofuran-3-ylcarbamate
- Benzyl 2-oxotetrahydrofuran-3-ylcarbamate
Comparison: Benzyl (4-oxotetrahydrofuran-3-yl)carbamate is unique due to its specific substitution pattern on the tetrahydrofuran ring. This structural difference can influence its reactivity, binding properties, and overall biological activity compared to similar compounds. For instance, the position of the oxo group can affect the compound’s ability to participate in specific chemical reactions or interact with biological targets.
Propriétés
Formule moléculaire |
C12H13NO4 |
|---|---|
Poids moléculaire |
235.24 g/mol |
Nom IUPAC |
benzyl N-(4-oxooxolan-3-yl)carbamate |
InChI |
InChI=1S/C12H13NO4/c14-11-8-16-7-10(11)13-12(15)17-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15) |
Clé InChI |
AWXKVKOGYYLMEL-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)CO1)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-(5-bromopyridine-3-sulfonyl)-5-chloro-1H-indol-3-yl]propionic acid methyl ester](/img/structure/B8292256.png)





![3-Methyl-3,7,8,9-tetrahydro-pyrano[3,2-e]indole-1-carboxaldehyde](/img/structure/B8292309.png)





